molecular formula C21H20N4O4 B2819256 N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(phenylformamido)acetamide CAS No. 1795299-44-3

N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(phenylformamido)acetamide

カタログ番号 B2819256
CAS番号: 1795299-44-3
分子量: 392.415
InChIキー: PDTGKILXWGJTCD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(phenylformamido)acetamide” is a chemical compound that has been studied for its potential therapeutic effects . It is a sulfonamide derivative, a class of compounds known for their broad spectrum of biological activities, including antibacterial, antifungal, antiprotozoal, anti-thyroid, anti-inflammatory, and anti-hypertensive effects . The compound incorporates a 1,4-benzodioxane heterocycle, which is found in a number of biologically active compounds .


Synthesis Analysis

The synthesis of this compound and its derivatives involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .


Molecular Structure Analysis

The molecular structure of the compound was confirmed by spectroscopic techniques including IR, 1H NMR, and EI-MS . The substitution of the iso-propyl group on the nitrogen atom in this molecule was confirmed by a septet signal of methine proton at δ 4.45 ppm (H-2″) and a doublet for two symmetrical methyl residues at δ 1.18 ppm (CH3-1″ and CH3-3″) .


Chemical Reactions Analysis

The compound is part of a series of new sulfonamides and their N-substituted derivatives, which have been synthesized as possible agents for treating Alzheimer’s disease . The inhibition activity of the synthesized molecules was studied to assess their possible therapeutic effect on this disease .

科学的研究の応用

Antipsychotic Potential

One study described the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which, like the compound of interest, feature a pyrazole core. These compounds exhibited antipsychotic-like profiles in animal behavioral tests without interacting with dopamine receptors, a unique trait differing from clinically available antipsychotic agents. The activity was optimized with certain substituents, indicating the structural specificity required for the desired activity (Wise et al., 1987).

Anti-inflammatory and Enzyme Inhibitory Activities

Another study focused on the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, demonstrating significant anti-inflammatory activity in a series of derivatives. This suggests potential therapeutic applications in conditions characterized by inflammation (Sunder & Maleraju, 2013).

Antioxidant Activity

Research into pyrazole-acetamide derivatives synthesized and characterized in one study showed significant antioxidant activity, indicating their potential for therapeutic use in oxidative stress-related conditions (Chkirate et al., 2019).

Antibacterial and Antifungal Activities

Compounds with structural similarities to the chemical of interest have been synthesized and evaluated for antimicrobial activities. Studies have found that certain benzimidazole derivatives and N-substituted sulfonamides bearing benzodioxane moieties exhibit potent antibacterial effects against various Gram-negative and Gram-positive bacterial strains, as well as antifungal activities, highlighting the potential for developing new antimicrobial agents (Abbasi et al., 2016; Krishnanjaneyulu et al., 2014).

将来の方向性

The compound and its derivatives have shown potential as therapeutic agents for Alzheimer’s disease . Future research could focus on further exploring the therapeutic potential of this compound, optimizing its synthesis, and conducting detailed safety and efficacy studies.

特性

IUPAC Name

N-[2-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]amino]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c26-20(11-22-21(27)15-6-2-1-3-7-15)24-16-10-23-25(12-16)13-17-14-28-18-8-4-5-9-19(18)29-17/h1-10,12,17H,11,13-14H2,(H,22,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTGKILXWGJTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。